

Decoding the Certificate of Analysis for Nonanoic-D17 Acid: A Technical Guide

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Compound of Interest

Compound Name: *Nonanoic-D17 acid*

Cat. No.: *B592562*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for **Nonanoic-D17 acid**. Understanding the nuances of this document is critical for ensuring the quality, identity, and purity of this isotopically labeled compound in research and development settings, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification.

Quantitative Data Summary

A Certificate of Analysis for **Nonanoic-D17 acid** provides critical quantitative data that attests to the quality of the material. These findings are summarized below for clarity and easy reference.

Table 1: Identification and Physical-Chemical Properties

Parameter	Specification
Chemical Name	Nonanoic-d17 Acid
Synonyms	Pelargonic-d17 Acid, C9:0-d17
Molecular Formula	C ₉ HD ₁₇ O ₂
Molecular Weight	175.34 g/mol
CAS Number	130348-94-6
Appearance	Colorless to pale yellow liquid
Solubility	Soluble in organic solvents (e.g., ethanol, methanol, acetonitrile)

Table 2: Purity and Isotopic Enrichment

Parameter	Method	Result
Chemical Purity	GC-MS	≥ 98%
Isotopic Purity (Deuterium Enrichment)	HRMS	≥ 98 atom % D
Isotopologue Distribution	HRMS	See Section 2.2 for details

Experimental Protocols

The quantitative data presented in the CoA are derived from rigorous analytical testing. The following sections detail the methodologies employed for these key experiments.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Chemical purity is assessed to identify and quantify any non-deuterated or other chemical impurities. Due to the low volatility of fatty acids, a derivatization step is required prior to GC-MS analysis.

Derivatization to Pentafluorobenzyl (PFB) Esters:

- Sample Preparation: A known amount of **Nonanoic-D17 acid** is dissolved in a suitable solvent (e.g., acetonitrile).
- Reagent Addition: A solution of 1% diisopropylethylamine in acetonitrile and a solution of 1% pentafluorobenzyl bromide in acetonitrile are added to the sample.^[1]
- Incubation: The mixture is incubated at room temperature for approximately 20 minutes to allow for the complete conversion of the fatty acid to its PFB ester derivative.^[1]
- Solvent Removal: The solvent is evaporated under a gentle stream of nitrogen.
- Reconstitution: The dried residue is reconstituted in a non-polar solvent, such as iso-octane, for injection into the GC-MS system.

GC-MS Parameters:

- Gas Chromatograph: Agilent 7890B GC system or equivalent.
- Column: DB-5ms capillary column (30 m x 250 μ m x 0.25 μ m) or equivalent.^[2]
- Injector: Split/splitless injector at 320°C with a split ratio of 10:1.^[2]
- Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.^[2]
- Oven Temperature Program:
 - Initial temperature of 100°C.
 - Ramp at 15°C/min to 160°C.
 - Ramp at 5°C/min to 320°C and hold for 5 minutes.^[2]
- Mass Spectrometer: Agilent 6495 Triple Quadrupole MS or equivalent, operated in negative ion chemical ionization (NCI) mode.
- Detection: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity for the derivatized **Nonanoic-D17 acid**.

The chemical purity is determined by comparing the peak area of the analyte to the total peak area of all detected compounds.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Isotopic purity, or deuterium enrichment, is a critical parameter for isotopically labeled compounds. It is determined by analyzing the distribution of isotopologues using HRMS. It is important to note that achieving 100% isotopic purity is practically impossible, and the final product will be a mixture of molecules with varying numbers of deuterium atoms.

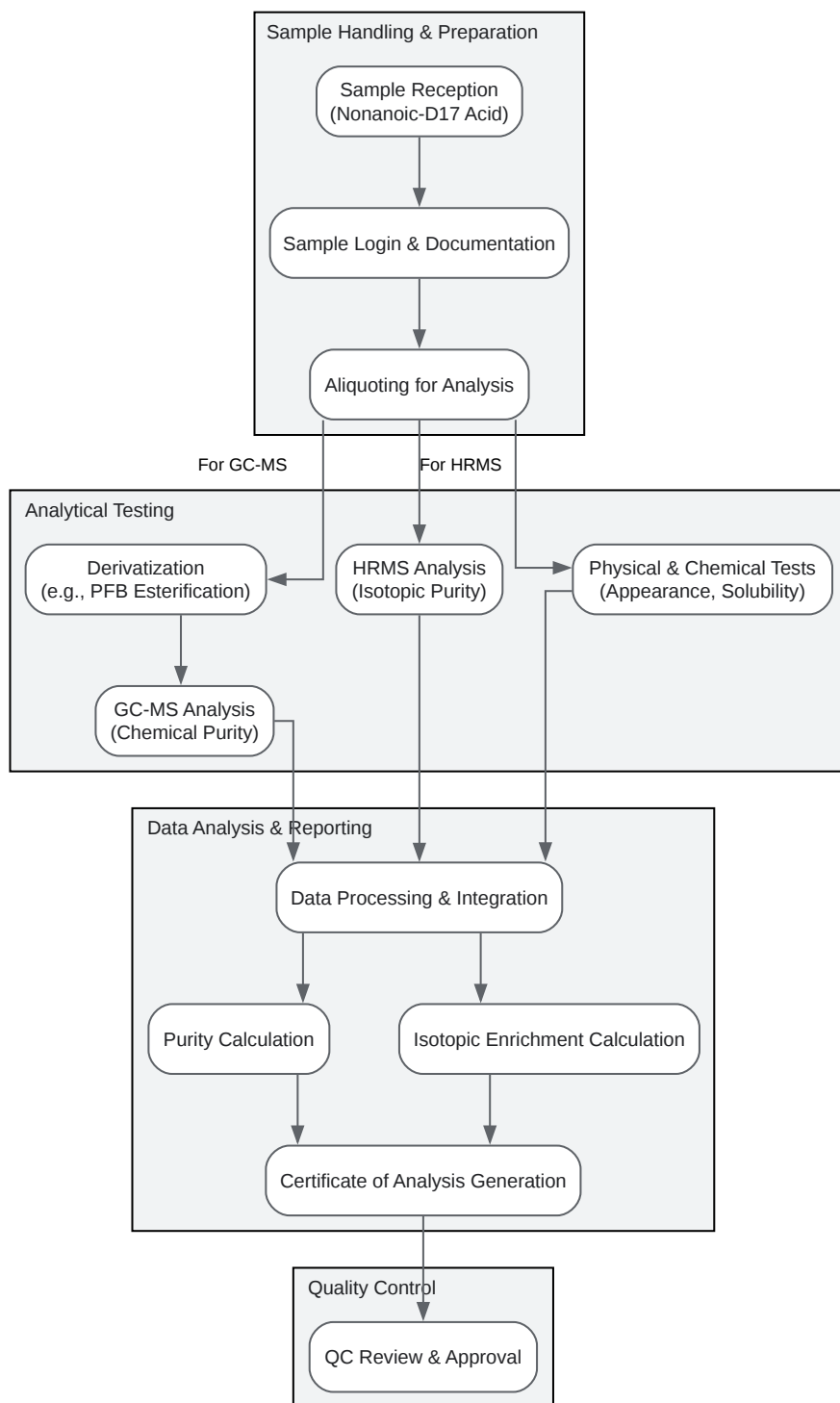
Methodology:

- **Sample Preparation:** A dilute solution of **Nonanoic-D17 acid** is prepared in a suitable solvent for direct infusion or injection into the mass spectrometer.
- **Instrumentation:** A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used to acquire full scan mass spectra.
- **Data Analysis:**
 - The relative intensities of the different isotopologue peaks (e.g., M, M-1, M-2, etc., where M is the mass of the fully deuterated molecule) are measured.
 - The isotopic enrichment is calculated by comparing the measured isotopic distribution to the theoretical distribution for a given level of deuterium incorporation.^{[3][4]} This calculation accounts for the natural abundance of isotopes (e.g., ¹³C).^{[3][5]}

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for CoA Generation

The following diagram illustrates the logical flow of the analytical process, from sample reception to the final generation of the Certificate of Analysis.

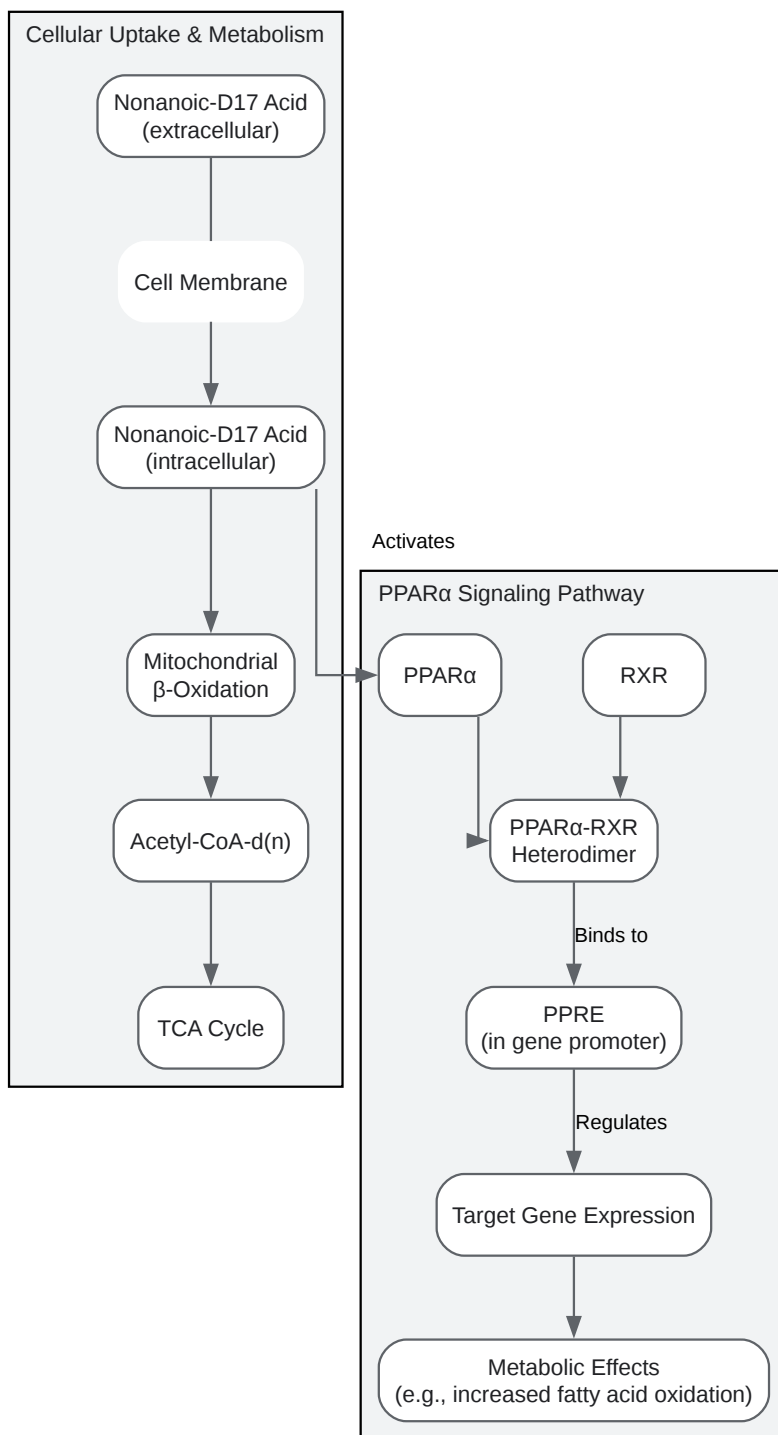


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Caption: Workflow for generating a Certificate of Analysis for **Nonanoic-D17 acid**.

Metabolic Fate and Signaling Pathway of Nonanoic Acid

Nonanoic-D17 acid is a valuable tool for tracing the metabolic fate of medium-chain fatty acids. Once it enters the cell, it undergoes β -oxidation in the mitochondria to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. Furthermore, fatty acids and their metabolites are known to act as signaling molecules, notably by activating Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.^{[6][7][8]}



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Caption: Metabolic fate and PPARα signaling pathway of **Nonanoic-D17 acid**.

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